molecular formula C8H19O4P B14638231 Dipropyl (2-hydroxyethyl)phosphonate CAS No. 51840-41-6

Dipropyl (2-hydroxyethyl)phosphonate

Cat. No.: B14638231
CAS No.: 51840-41-6
M. Wt: 210.21 g/mol
InChI Key: IEVSNYBFSZDWRT-UHFFFAOYSA-N
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Description

Dipropyl (2-hydroxyethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-hydroxyethyl group and two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl (2-hydroxyethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under mild conditions and can be completed within a few hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as anhydrous Lewis acids, can enhance the reaction efficiency and reduce the overall production time .

Chemical Reactions Analysis

Types of Reactions

Dipropyl (2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .

Mechanism of Action

The mechanism of action of dipropyl (2-hydroxyethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-hydroxyethyl)phosphonate
  • Dimethyl (2-hydroxyethyl)phosphonate
  • Dipropyl (2-aminoethyl)phosphonate

Uniqueness

Dipropyl (2-hydroxyethyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments .

Properties

CAS No.

51840-41-6

Molecular Formula

C8H19O4P

Molecular Weight

210.21 g/mol

IUPAC Name

2-dipropoxyphosphorylethanol

InChI

InChI=1S/C8H19O4P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h9H,3-8H2,1-2H3

InChI Key

IEVSNYBFSZDWRT-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CCO)OCCC

Origin of Product

United States

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